molecular formula C10H7BrO3 B1268594 3-(4-Bromobenzoyl)acrylic acid CAS No. 20972-38-7

3-(4-Bromobenzoyl)acrylic acid

Cat. No.: B1268594
CAS No.: 20972-38-7
M. Wt: 255.06 g/mol
InChI Key: CJNVLFPUEBQQMZ-AATRIKPKSA-N
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Description

3-(4-Bromobenzoyl)acrylic acid is an organic compound that belongs to the class of chalcones. It is characterized by the presence of a bromine atom attached to the benzene ring and an acrylic acid moiety. The molecular formula of this compound is C10H7BrO3, and it has a molecular weight of 255.06 g/mol .

Biochemical Analysis

Biochemical Properties

3-(4-Bromobenzoyl)acrylic acid plays a significant role in biochemical reactions by inhibiting the activity of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, which are crucial steps in purine metabolism. By binding to xanthine oxidase, this compound prevents the enzyme from breaking down xanthine into uric acid, thereby reducing the production of uric acid . This interaction is essential for studying the regulation of purine metabolism and the development of therapeutic agents for conditions such as gout and hyperuricemia.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting xanthine oxidase, this compound can alter the levels of reactive oxygen species (ROS) within cells, as xanthine oxidase is a significant source of ROS . Changes in ROS levels can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Additionally, the reduction in uric acid production can impact cellular processes related to purine metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity . This binding interaction prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid production. The inhibition of xanthine oxidase by this compound also reduces the generation of reactive oxygen species, which can have downstream effects on cellular signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in sustained inhibition of xanthine oxidase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs due to excessive inhibition of xanthine oxidase and the resulting accumulation of xanthine and hypoxanthine . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibition of xanthine oxidase without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, this compound affects the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in the levels of xanthine, hypoxanthine, and uric acid. The compound may also interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to inhibit xanthine oxidase, thereby influencing its overall biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)acrylic acid typically involves the acylation of aryl systems using succinic anhydride. One reliable method involves the following steps :

  • A mixture of powdered succinic anhydride and bromobenzene is prepared under dry argon.
  • The mixture is cooled to 0°C before adding anhydrous aluminum chloride in one portion.
  • The reaction is maintained for 4 hours at 0°C and then allowed to warm to room temperature.
  • The reaction mixture is stirred for 96 hours at room temperature.
  • The mixture is poured into cooled, mechanically stirred hydrochloric acid and stirred for 1 hour.
  • The white precipitate is filtered, washed with water, and dried overnight.
  • The crude product is crystallized from dry toluene and dried under reduced pressure to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromobenzoyl)acrylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)acrylic acid
  • 3-(4-Fluorobenzoyl)acrylic acid
  • 3-(4-Methylbenzoyl)acrylic acid

Uniqueness

3-(4-Bromobenzoyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

(E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVLFPUEBQQMZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257439
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-38-7
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20972-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC39971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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